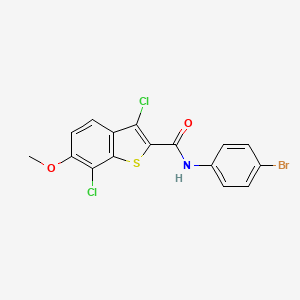![molecular formula C17H15Cl2NO B5123055 1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5123055.png)
1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCM is a yellow crystalline solid that belongs to the class of chalcones. It was first synthesized in 1983 by a group of researchers led by J. A. Joule. Since then, DCM has been used extensively in scientific research due to its unique chemical properties.
Mécanisme D'action
DCM inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity.
Biochemical and physiological effects:
DCM has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DCM can induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. In vivo studies have also shown that DCM can reduce inflammation and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCM in lab experiments is its ability to selectively inhibit protein kinases. This allows researchers to study the role of specific protein kinases in various cellular processes. However, one of the limitations of using DCM is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving DCM. One area of research is the development of more soluble analogs of DCM that can be used in a wider range of experiments. Another area of research is the identification of new protein kinases that can be targeted by DCM. Additionally, DCM has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Further research is needed to explore the potential therapeutic applications of DCM.
In conclusion, DCM is a unique organic compound that has been widely used in scientific research due to its ability to selectively inhibit protein kinases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DCM has shown promise as a potential therapeutic agent, and further research is needed to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
DCM can be synthesized through a reaction between 2,4-dichloroacetophenone and 3,5-dimethylaniline in the presence of a base such as potassium carbonate. The reaction yields DCM as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
DCM has been widely used in scientific research due to its ability to inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and are involved in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinases, DCM can be used to study the role of these enzymes in various cellular processes.
Propriétés
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3,5-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-11-7-12(2)9-14(8-11)20-6-5-17(21)15-4-3-13(18)10-16(15)19/h3-10,20H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREUPZNJQARSOG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123013.png)
![5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B5123023.png)
![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5123030.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5123032.png)
![1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5123041.png)
![10-acetyl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5123046.png)
![N-(2-isopropylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5123054.png)
![2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123061.png)


![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)